Benzenesulfonic acid;ethenyl-hydroxy-dimethylsilane
Description
Benzenesulfonic acid;ethenyl-hydroxy-dimethylsilane is a compound that combines the properties of benzenesulfonic acid and ethenyl-hydroxy-dimethylsilane. Benzenesulfonic acid is an organosulfur compound with the formula C₆H₆O₃S, known for its strong acidic properties and solubility in water and ethanol . Ethenyl-hydroxy-dimethylsilane, on the other hand, is a silicon-based compound with applications in various industrial processes.
Properties
CAS No. |
62381-60-6 |
|---|---|
Molecular Formula |
C10H16O4SSi |
Molecular Weight |
260.38 g/mol |
IUPAC Name |
benzenesulfonic acid;ethenyl-hydroxy-dimethylsilane |
InChI |
InChI=1S/C6H6O3S.C4H10OSi/c7-10(8,9)6-4-2-1-3-5-6;1-4-6(2,3)5/h1-5H,(H,7,8,9);4-5H,1H2,2-3H3 |
InChI Key |
PJDXPVLPKWVPRW-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C=C)O.C1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid . This process involves the electrophilic aromatic substitution of benzene with sulfur trioxide, resulting in the formation of benzenesulfonic acid . The reaction is highly exothermic and requires careful control of temperature and reaction conditions to avoid side reactions.
Industrial Production Methods: Industrial production of benzenesulfonic acid often employs continuous sulfonation processes using oleum (a solution of sulfur trioxide in sulfuric acid) to achieve high yields and purity . The process involves the controlled addition of benzene to oleum, followed by neutralization and purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: Benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to sulfonamides.
Substitution: It participates in electrophilic aromatic substitution reactions, forming sulfonyl chlorides and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like phosphorus pentachloride and thionyl chloride are employed for substitution reactions.
Major Products:
Sulfonyl Chlorides: Formed by reacting benzenesulfonic acid with phosphorus pentachloride.
Sulfonamides: Produced through reduction reactions.
Scientific Research Applications
Benzenesulfonic acid;ethenyl-hydroxy-dimethylsilane has diverse applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including polymerization and esterification.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of detergents, dyes, and surfactants due to its strong acidic properties.
Mechanism of Action
The mechanism of action of benzenesulfonic acid involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It can facilitate electrophilic aromatic substitution by generating highly reactive intermediates, such as sulfonium ions, which then react with nucleophiles to form the desired products . The silicon component in ethenyl-hydroxy-dimethylsilane contributes to its reactivity and stability in industrial applications.
Comparison with Similar Compounds
Sulfanilic Acid: Another aromatic sulfonic acid with similar acidic properties.
p-Toluenesulfonic Acid: Known for its use as a catalyst in organic synthesis.
Phenylsulfonic Acid: Shares similar chemical reactivity with benzenesulfonic acid.
Uniqueness: Benzenesulfonic acid;ethenyl-hydroxy-dimethylsilane is unique due to the combination of aromatic sulfonic acid and silicon-based functionalities. This dual nature enhances its versatility and effectiveness in various applications, making it a valuable compound in both research and industrial settings.
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